2-(3-Chloro-4-nitrophenoxy)ethan-1-amine
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Overview
Description
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethanamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-chloro-4-nitrophenol with ethylene oxide to form 2-(3-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, ethers, and other substituted phenoxy compounds .
Scientific Research Applications
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The chloro and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)ethan-1-amine: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenoxyethan-1-amine: Lacks the chloro group, leading to variations in chemical behavior and uses.
2-(4-Chloro-3-nitrophenoxy)ethan-1-amine: Similar structure but with different positioning of functional groups, affecting its properties.
Uniqueness
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .
Biological Activity
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial activity, and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound features a chloro and nitro substitution on a phenoxy group, which may influence its biological activity. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. A significant finding was its ability to induce apoptosis in these cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 45 | Induces apoptosis via G1 phase arrest |
HCT-116 | 6 | Inhibition of CDK2/cyclin A2 |
HepG-2 | 48 | Modulation of cell cycle progression |
This data indicates that the compound exhibits potent cytotoxicity, particularly against colorectal cancer cells (HCT-116) with an IC50 value as low as 6 µM, suggesting it may be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. It has shown effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 20 µg/mL |
The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
The mechanisms underlying the biological activities of this compound are multifaceted.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of caspases and PARP cleavage.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells.
- Enzymatic Inhibition : There is evidence suggesting that it may inhibit key enzymes involved in cell cycle regulation, such as CDK2, which is crucial for the transition from G1 to S phase .
Case Studies
A study published in a peer-reviewed journal highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. The results indicated synergistic effects when combined with other chemotherapeutic agents, leading to improved survival rates in vitro .
Properties
Molecular Formula |
C8H9ClN2O3 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
InChI Key |
JIPXMJPLIGFSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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